1-(2-Chloro-ethoxy)-4-methyl-benzene
Overview
Description
1-(2-Chloro-ethoxy)-4-methyl-benzene is a useful research compound. Its molecular formula is C9H11ClO and its molecular weight is 170.63 g/mol. The purity is usually 95%.
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Scientific Research Applications
Polymer Chemistry and Material Science
One notable application is in the development of novel polymers and materials. For instance, research by Lin et al. (2006) demonstrated the role of methylene bridges in the synthesis of poly[2-methoxy-5-(2′-ethyl-hexyloxy)-1,4-phenylenevinylene], highlighting the importance of removing impurities to enhance the luminescent properties of polymers, which could have implications for electronic and photonic devices (Lin, Fan, & Chow, 2006). Similarly, Carvalho et al. (2001) discussed the synthesis and morphological study of 2,5-substituted poly(p-phenylene vinylene) with oligo(ethylene oxide) side chains, focusing on their potential for light-emitting electrochemical cells (LECs) (Carvalho, Santos, Guimarães, Gonçalves, Gomes, & Faria, 2001).
Supramolecular Chemistry
The study of supramolecular networks also benefits from derivatives of 1-(2-Chloro-ethoxy)-4-methyl-benzene. Thakuria, Sarma, & Nangia (2010) explored the formation of supramolecular networks using H-shaped aromatic phenol hosts, demonstrating the ability to form diverse network architectures through solvent and co-former interactions, a principle that could be applied in designing new molecular assemblies (Thakuria, Sarma, & Nangia, 2010).
Photochemistry and Photophysics
In photochemistry, compounds such as 2-methyl-2-(4‘-methoxy)styryl-4,6-bis(trichloromethyl)-1,3,5-triazine have been studied for their role as photoacid generators in photoresist formulations. Pohlers, Scaiano, Sinta, Brainard, & Pai (1997) examined the photochemical reactions of these compounds under direct excitation, contributing to the understanding of photoresist chemistry crucial for photolithographic processes in semiconductor manufacturing (Pohlers, Scaiano, Sinta, Brainard, & Pai, 1997).
Synthesis and Chemical Reactivity
Moreover, the compound's derivatives have been utilized in synthetic chemistry for creating aromatic polyamides with diverse physical properties. Yang, Hsiao, & Yang (1996) synthesized aromatic polyamides from 1,2-bis(4-aminophenoxy)benzene and various aromatic dicarboxylic acids, offering insights into the synthesis of materials with high thermal stability and solubility in organic solvents (Yang, Hsiao, & Yang, 1996).
Mechanism of Action
Target of Action
Similar compounds such as 1,2-bis(2-chloroethoxy)ethane and 2-(2-chloroethoxy)ethanol have been used in the synthesis of various organic compounds , suggesting that 1-(2-Chloro-ethoxy)-4-methyl-benzene may also interact with a wide range of biological targets.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include temperature, pH, presence of other chemicals, and specific conditions within the biological system where the compound is active.
Properties
IUPAC Name |
1-(2-chloroethoxy)-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYIVQGBGSZJRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424323 | |
Record name | 1-(2-Chloro-ethoxy)-4-methyl-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20764-35-6 | |
Record name | 1-(2-Chloro-ethoxy)-4-methyl-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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